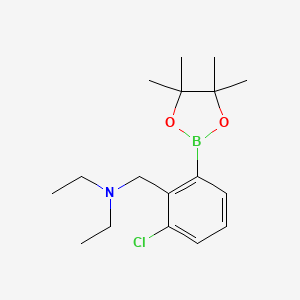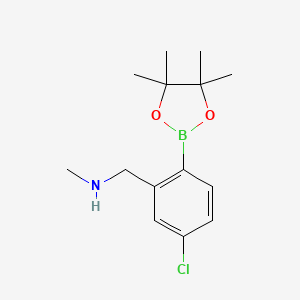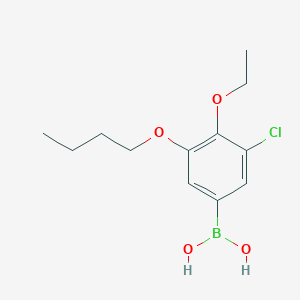
Ethyl 4-cyano-3-hydroxybutanoate
概述
描述
Ethyl 4-cyano-3-hydroxybutanoate is an important chiral synthon used in the pharmaceutical industry. It is primarily utilized in the synthesis of atorvastatin, a cholesterol-lowering drug. This compound also serves as a precursor in the production of L-carnitine and ®-4-amino-3-hydroxybutanoic acid .
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of methyl 4-cyano-3-hydroxybutyrate with sodium cyanide and hydrocyanic acid in the presence of halohydrin dehalogenase.
Enzymatic Synthesis: Another method involves the use of halohydrin dehalogenase from Parvibaculum lavamentivorans DS-1, which catalyzes the conversion of ethyl 4-chloro-3-hydroxybutanoate to this compound.
Industrial Production Methods:
- The industrial production of this compound often employs biocatalysts such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase to achieve high yield and optical purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can yield alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or sodium methoxide can be employed under mild conditions.
Major Products Formed:
Oxidation: Formation of ethyl 4-oxo-3-hydroxybutanoate or ethyl 4-carboxy-3-hydroxybutanoate.
Reduction: Production of ethyl 4-amino-3-hydroxybutanoate.
Substitution: Generation of ethyl 4-azido-3-hydroxybutanoate or ethyl 4-methoxy-3-hydroxybutanoate.
作用机制
Target of Action
Ethyl 4-cyano-3-hydroxybutanoate (HN) is an important chiral synthon for the side chain of the cholesterol-lowering drug atorvastatin (Lipitor), which is a hydroxymethylglutaryl CoA reductase inhibitor . HN is also used as a synthon in the production of L-carnitine and ®-4-amino-3-hydroxybutanoic acid .
Mode of Action
The mode of action of HN is primarily through its role as a synthon in the production of atorvastatin. Atorvastatin selectively inhibits 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, which catalyzes the conversion of HMG-CoA to mevalonate in the early and rate-limiting step of cholesterol biosynthesis .
Biochemical Pathways
HN is involved in the synthesis of atorvastatin, L-carnitine, and ®-4-amino-3-hydroxybutanoic acid . In the case of atorvastatin, it plays a crucial role in the inhibition of the HMG-CoA reductase pathway, which is the primary pathway for cholesterol biosynthesis .
Pharmacokinetics
The pharmacokinetics of the drugs it contributes to, such as atorvastatin, are well-studied .
Result of Action
The result of HN’s action is seen in the effects of the drugs it helps produce. For instance, atorvastatin, which HN contributes to, is known to lower cholesterol levels effectively .
Action Environment
The action environment of HN is primarily in the biochemical reactions where it serves as a synthon. The efficiency and stability of these reactions can be influenced by various factors such as temperature, pH, and the presence of other compounds .
生化分析
Biochemical Properties
Ethyl 4-cyano-3-hydroxybutanoate interacts with several enzymes and biomolecules. For instance, it is involved in synthetic routes using biocatalysts such as halohydrin dehalogenase, nitrilase, carbonyl reductase, and lipase . These interactions play a vital role in the synthesis of optically active this compound .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a synthon in the production of atorvastatin . Atorvastatin selectively inhibits 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase, a key enzyme in cholesterol biosynthesis . This inhibition impacts cell function by reducing cholesterol levels, thereby influencing cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the synthesis of atorvastatin . The compound is involved in the inhibition of HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This interaction represents a binding interaction with a biomolecule and results in enzyme inhibition .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the synthesis of atorvastatin
科学研究应用
Ethyl 4-cyano-3-hydroxybutanoate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is a key intermediate in the production of atorvastatin, a drug used to lower cholesterol levels.
相似化合物的比较
- Ethyl 4-chloro-3-hydroxybutanoate: Used in similar synthetic pathways but involves different halogen substituents.
- Ethyl 4-bromo-3-hydroxybutanoate: Another halogenated derivative with similar applications.
- Ethyl 4-azido-3-hydroxybutanoate: Used in nucleophilic substitution reactions and has applications in organic synthesis .
属性
IUPAC Name |
ethyl 4-cyano-3-hydroxybutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)5-6(9)3-4-8/h6,9H,2-3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQFROBMBSKWQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400447 | |
| Record name | ethyl 4-cyano-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227200-13-7 | |
| Record name | ethyl 4-cyano-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20400447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[3-(Benzyloxy)-2,4-difluoro-5-methylphenyl]boronic acid](/img/structure/B3060245.png)







![3-[(4-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3060258.png)
